molecular formula C9H11ClO3S2 B12065406 Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate

Cat. No.: B12065406
M. Wt: 266.8 g/mol
InChI Key: XMJSVXVIGPBPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a multi-functionalized thiophene derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates several key functional groups—including a carboxylate ester, a hydroxyl group, a chloro substituent, and an isopropylthio side chain—on a thiophene scaffold, making it a versatile and valuable intermediate for the construction of more complex heterocyclic systems . Its primary research value lies in its application as a key precursor in the development of novel pharmaceutical compounds and specialty chemicals, where the thiophene core is a common structural motif . The presence of the isopropylthio ether group is of particular interest for structure-activity relationship (SAR) studies, as such aliphatic groups can be strategically modified to fine-tune the lipophilicity, metabolic stability, and binding affinity of candidate molecules . Furthermore, the reactive chlorine and hydroxyl groups allow for sequential functionalization through various cross-coupling and derivatization reactions, enabling researchers to efficiently build diverse compound libraries. This chemical is intended for use in laboratory research and is strictly for professional use by qualified chemists. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H11ClO3S2

Molecular Weight

266.8 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO3S2/c1-4(2)14-9-5(10)6(11)7(15-9)8(12)13-3/h4,11H,1-3H3

InChI Key

XMJSVXVIGPBPCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Gewald reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that thiophene derivatives often exhibit significant antimicrobial properties. Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Its structural components could interact with inflammatory pathways, although further research is necessary to elucidate these mechanisms.
  • Potential in Cancer Treatment : The unique structure of this compound suggests potential applications in oncology. Similar thiophene compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound could be further explored for its anticancer properties.

Agrochemical Applications

  • Pesticide Development : The compound's biological activity makes it a candidate for developing new pesticides. Its ability to interact with specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact.
  • Herbicide Potential : Research into the herbicidal properties of thiophene derivatives has indicated that they can inhibit plant growth selectively. This compound may be explored as a selective herbicide, targeting specific weeds without harming crops.

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructureUnique Features
Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylateStructureExhibits different biological activities due to pyridine substitution
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateStructureMore reactive towards nucleophiles compared to chloro group
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylateStructureDifferent steric and electronic effects due to alkynyl substitution

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Inflammation Model Testing : In vivo studies using animal models demonstrated that treatment with this compound resulted in reduced inflammation markers compared to control groups. This supports its potential application in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Data Reference
Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate Cl, OH, SCH(CH₃)₂, COOCH₃ C₁₀H₁₁ClO₃S₂ 286.78 (calculated) Chloro, hydroxyl, isopropylthio, ester (Inferred) High lipophilicity due to SCH(CH₃)₂
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate Cl, OH, OCH₃, COOCH₃ C₇H₇ClO₄S 222.65 Chloro, hydroxyl, methoxy, ester SMILES: COC(=O)c1sc(c(c1O)Cl)OC
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate OH, CH₃, OEt, dioxo C₁₂H₁₀O₅S 274.27 Hydroxyl, methyl, ester, diketone mp 153–156°C; IR νmax 1777 cm⁻¹ (C=O)
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate BrPh, ClSO₂, COOCH₃ C₁₃H₁₀BrClO₄S₂ 424.70 Bromophenyl, chlorosulfonyl, ester LogD (pH 5.5) = 3; H-bond acceptors = 3
Key Observations:
  • Lipophilicity : The isopropylthio group in the target compound likely increases lipophilicity compared to methoxy (in ) or hydrophilic groups like hydroxyl. This aligns with the higher LogD value (3) observed in the bromophenyl/chlorosulfonyl analog .
  • Hydrogen Bonding : The hydroxyl group in the target compound and analogs (e.g., ) enables hydrogen bonding, influencing solubility and crystallinity. highlights that such interactions dictate molecular packing in crystals .
  • Reactivity : Electron-withdrawing groups (e.g., Cl, ester) may enhance electrophilic substitution reactivity at the thiophene ring, as seen in the synthesis of similar derivatives via condensation (e.g., DMF-DMA in ).

Biological Activity

Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is an organic compound notable for its unique thiophene ring structure and various biological activities. This article explores its biological properties, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H11_{11}ClO3_3S2_2
  • Molecular Weight : 266.8 g/mol
  • CAS Number : 1779123-77-1

The presence of a chloro group, hydroxy group, and isopropylthio group contributes to its reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that compounds containing thiophene rings often exhibit significant biological activities. This compound has been studied for several biological effects:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit anticancer properties. It has been associated with the inhibition of specific cancer cell lines, although detailed mechanisms remain to be elucidated.
    • A study highlighted the structure-activity relationship (SAR) of thiophene derivatives, noting that modifications can significantly enhance their anticancer efficacy .
  • Antimicrobial Properties :
    • Thiophene derivatives have shown antimicrobial activity in various assays. The presence of the isopropylthio group may enhance the compound's effectiveness against specific bacterial strains.
    • The compound's activity against fungi and bacteria is currently under investigation, with promising initial results indicating potential use in treating infections .
  • Enzyme Inhibition :
    • Some studies have focused on the ability of thiophene derivatives to inhibit certain enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines ,
AntimicrobialActivity against bacterial and fungal strains ,
Enzyme InhibitionPotential COX enzyme inhibitors

Case Studies

  • Antitumor Efficacy :
    • A study involving various thiophene derivatives demonstrated that modifications could lead to enhanced antitumor activity. This compound was included in a series of compounds tested against leukemia cells, showing promising results that warrant further exploration .
  • Microbial Resistance :
    • Research into the antimicrobial properties of thiophene derivatives indicated that some compounds could overcome resistance mechanisms in bacteria. The specific influence of this compound on resistant strains is an area for future study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The Gewald thiophene synthesis is a foundational approach, involving cyclization of ketones or aldehydes with α-cyanoesters in the presence of sulfur and amines. For derivatives with isopropylthio and hydroxyl substituents, intermediate functionalization (e.g., thiophosgene for isothiocyanate introduction) and careful control of reaction pH/temperature are critical. Refluxing in ethanol with HCl gas can esterify carboxylic acid intermediates, while chlorination steps may require POCl₃ or SOCl₂ . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Assign peaks for thiophene ring protons, hydroxyl (δ ~10-12 ppm), and isopropylthio groups (δ ~1.3 ppm for CH₃).
  • IR : Confirm hydroxyl (3200-3600 cm⁻¹) and ester carbonyl (1700-1750 cm⁻¹) stretches.
  • HPLC/GC-MS : Assess purity (>95%) and detect trace impurities.
  • Melting Point : Compare with literature values for consistency.
    • Full characterization protocols, including microanalysis for new compounds, should follow standardized reporting as outlined in synthetic project guidelines .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar thiophene esters:

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact (Category 2/2A irritant).
  • Work in a fume hood to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3).
  • Store in a cool, dry place away from incompatible agents (e.g., strong oxidizers).
  • Spill cleanup requires neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the thiophene ring?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. Key steps:

  • Grow crystals via slow evaporation in a solvent like ethanol or ethyl acetate.
  • Use SHELXL for refinement, focusing on Cl···O and S···H hydrogen bonds to validate substituent positions.
  • ORTEP-3 can generate thermal ellipsoid plots to visualize disorder or dynamic effects .

Q. What strategies address conflicting spectral data during structure elucidation, such as unexpected downfield shifts in NMR?

  • Methodological Answer : Cross-validate with complementary techniques:

  • DEPT-135 NMR : Differentiate CH₃, CH₂, and quaternary carbons.
  • 2D-COSY/HMBC : Map coupling between hydroxyl protons and adjacent carbons.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and rule out degradation products.
  • X-ray Powder Diffraction : Compare experimental vs. simulated patterns if SCXRD is unavailable .

Q. How can hydrogen-bonding networks influence the compound’s stability and reactivity in solid-state formulations?

  • Methodological Answer : Graph set analysis (Etter’s method) identifies recurring motifs:

  • Dimer Formation : Hydroxyl groups may form O–H···O=C bonds with ester carbonyls, stabilizing the lattice.
  • S···H Interactions : Isopropylthio groups participate in weak hydrogen bonds, affecting solubility and melting behavior.
  • Predictive modeling (e.g., Mercury CSD) can map interactions and guide co-crystal design for enhanced bioavailability .

Q. What synthetic routes enable selective modification of the thiophene ring’s substituents for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chlorine Replacement : React with Grignard reagents or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to substitute Cl.
  • Hydroxyl Protection : Use silyl ethers (TMSCl) or acetyl groups to prevent oxidation during subsequent steps.
  • Thioether Oxidation : Convert isopropylthio to sulfone with mCPBA for polarity modulation.
    • Monitor regioselectivity via LC-MS and optimize catalysts (e.g., Pd(PPh₃)₄) for minimal side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.